molecular formula C14H19NO4 B13968694 Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

Katalognummer: B13968694
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: CQZFYRLSJILQSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a benzyl group, and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and 1,3-dihydroxypropane. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azetidine ring can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the 1,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-7-6-13(17)12-8-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2

InChI-Schlüssel

CQZFYRLSJILQSP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.